
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the following steps:
Synthesis of the benzothiazole core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Nitration: The benzothiazole core is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Cyclopropanecarboxamide formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a reaction with cyclopropanecarbonyl chloride in the presence of a base.
Analyse Chemischer Reaktionen
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has shown promising results in combating microbial infections. Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.
For instance, a study evaluated various synthesized derivatives for their antimicrobial activity using the turbidimetric method against several microbial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and others. The mechanism of action appears to involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell growth.
A notable study conducted molecular docking simulations to understand how this compound interacts with specific receptors associated with cancer cell signaling pathways. The findings suggested that the compound could effectively bind to these targets, potentially leading to a new class of anticancer drugs .
Case Study 1: Antimicrobial Efficacy
A series of benzothiazole derivatives were synthesized and tested for antimicrobial efficacy. Among them, this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of commonly used antibiotics like penicillin and ampicillin.
Case Study 2: Anticancer Potential
In another study focusing on anticancer activity, this compound was tested against several human cancer cell lines. The results indicated that the compound induced apoptosis in MCF7 cells with an IC50 value significantly lower than that of reference drugs like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy .
Wirkmechanismus
The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. The compound’s anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Its anticancer activity is thought to be due to the induction of apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Known for its anti-inflammatory properties.
N-(6-nitrobenzo[d]thiazol-2-yl)-2-phenylacetamide: Exhibits antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)acetamide: Used in the development of new materials with enhanced properties.
Biologische Aktivität
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. In a study evaluating various compounds against lung cancer cell lines (A549, HCC827, NCI-H358), it was found that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl) demonstrated promising inhibitory effects on cell proliferation. The IC50 values for these compounds ranged from 0.85 µM to 6.75 µM across different assays, indicating their potency in inhibiting tumor growth .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
Compound 1 | A549 | 2.12 ± 0.21 | 2D |
Compound 2 | HCC827 | 5.13 ± 0.97 | 2D |
Compound 3 | NCI-H358 | 0.85 ± 0.05 | 2D |
This compound | A549 | TBD | TBD |
Antimicrobial Activity
In addition to its antitumor properties, the compound also exhibits antimicrobial activity. Testing against various bacterial strains using broth microdilution methods showed effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the nitro group in the benzothiazole structure enhances its interaction with microbial targets .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | < 10 µg/mL |
Compound B | Escherichia coli | < 20 µg/mL |
This compound | TBD | TBD |
Case Studies and Research Findings
- In Vitro Studies : Various studies have highlighted the effectiveness of benzothiazole derivatives in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported that compounds with similar structures to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl) showed enhanced cytotoxicity in two-dimensional assays compared to three-dimensional models .
- Animal Models : In vivo studies are crucial for assessing the therapeutic potential of these compounds. Preliminary animal trials indicated that certain benzothiazole derivatives could significantly reduce tumor size in xenograft models without severe toxicity .
- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin or staurosporine, benzothiazole derivatives displayed synergistic effects that enhanced overall efficacy against resistant cancer cell lines .
Eigenschaften
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-19-8-4-7(15(17)18)5-9-10(8)13-12(20-9)14-11(16)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLOIQVMNWDDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319786 | |
Record name | N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816624 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330189-57-6 | |
Record name | N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.